Antibiotic 167A is a novel antibiotic compound derived from a mutant strain of Amycolata autotrophica. This compound belongs to a class of antibiotics that includes cervinomycin A2 and is characterized by its unique structural features. Antibiotic 167A has been identified as an important representative of its group, specifically as 18-O-demethyl cervinomycin A2, showcasing its potential for antibacterial applications.
Antibiotic 167A was isolated from the fermentation broth of a genetically modified strain of Amycolata autotrophica, which was developed to enhance antibiotic production. The discovery of this antibiotic highlights the significance of microbial fermentation processes in the production of novel pharmacological agents .
Antibiotic 167A falls under the category of polyketide antibiotics, which are known for their complex structures and diverse biological activities. These compounds are typically produced by bacteria and fungi through polyketide synthase pathways, making them crucial in the field of antibiotic research and development .
The synthesis of antibiotic 167A involves fermentation techniques utilizing the mutant strain of Amycolata autotrophica. The production process is influenced by various factors including nutrient availability and environmental conditions, which can significantly affect yield and potency.
The fermentation process typically requires specific carbon sources and growth conditions to optimize antibiotic production. Research indicates that the regulation of antibiotic biosynthesis can be modulated by altering nutrient concentrations, particularly carbon sources, which play a critical role in secondary metabolism .
The molecular structure of antibiotic 167A is characterized by its polyketide backbone, which is a common feature among related antibiotics. Its specific structure as 18-O-demethyl cervinomycin A2 includes multiple functional groups that contribute to its biological activity.
The structural elucidation of antibiotic 167A has been performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These analyses provide insights into the arrangement of atoms within the molecule and confirm its identity as a member of the cervinomycin family .
Antibiotic 167A undergoes various chemical reactions typical for polyketides, including hydrolysis and esterification. These reactions can influence its stability and bioactivity.
The reactivity of antibiotic 167A can be attributed to its functional groups, allowing it to interact with biological targets effectively. Understanding these reactions is crucial for optimizing its pharmacological properties and enhancing its efficacy against bacterial pathogens .
The mechanism of action for antibiotic 167A involves inhibition of bacterial cell wall synthesis, similar to other antibiotics in its class. It disrupts the biosynthesis pathways critical for maintaining bacterial integrity.
Studies have shown that antibiotic 167A exhibits potent activity against various Gram-positive bacteria, demonstrating its potential as a therapeutic agent. Its effectiveness is often assessed through Minimum Inhibitory Concentration (MIC) tests against relevant bacterial strains .
Antibiotic 167A is typically presented as a crystalline solid with specific solubility characteristics depending on the solvent used. Its melting point and other physical properties are essential for formulation development.
Chemically, antibiotic 167A is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Detailed analyses using High-Performance Liquid Chromatography (HPLC) and spectroscopic methods have provided valuable data on its stability profile .
Antibiotic 167A has significant potential in scientific research, particularly in the development of new antibacterial therapies. Its unique structure offers opportunities for further modifications to enhance efficacy and reduce resistance development among target bacteria.
Research into antibiotic 167A continues to explore its applications in clinical settings, including potential use against resistant strains of bacteria that pose significant health risks globally. The ongoing studies aim to fully elucidate its mechanisms and optimize its use in therapeutic contexts .
The antibiotic era commenced with Paul Ehrlich’s synthetic agent arsphenamine (Salvarsan) in 1910 and Alexander Fleming’s serendipitous discovery of penicillin in 1928 [1] [5]. These breakthroughs catalyzed intensive screening programs for microbial natural products, particularly from Actinobacteria. By the mid-20th century, this approach yielded major antibiotic classes, including tetracyclines and macrolides. However, declining discovery rates and rising antimicrobial resistance necessitated innovative approaches, such as genetic manipulation of silent biosynthetic pathways [8] [9].
Antibiotic 167A emerged from this paradigm shift in 1994 when Russian researchers isolated it from a mutant strain of Amycolata autotrophica. Unlike traditional discovery methods that relied on environmental screening, this approach used mutagenesis to activate cryptic biosynthetic gene clusters (BGCs) in an otherwise inactive wild strain [2] [3]. The compound represented a strategic response to the antimicrobial resistance crisis, exemplifying how targeted strain engineering could unlock novel chemical entities when conventional discovery pipelines faltered [8].
Amycolata autotrophica (reclassified as Pseudonocardia autotrophica) belongs to the order Pseudonocardiales, a family of Actinobacteria renowned for antibiotic production. This Gram-positive, aerobic bacterium exhibits metabolic versatility, including autotrophic growth modes, and thrives in diverse terrestrial and aquatic habitats [3] [6]. Wild-type strains typically remain phenotypically silent for antibiotic production under standard laboratory conditions, suggesting tight regulatory control over their BGCs [9].
The breakthrough came through mutagenesis of a wild isolate, which activated a silent type II polyketide synthase (PKS) pathway, enabling the production of Antibiotic 167A and its analog cervinomycin A₂ (167B) [2] [3]. This underscores two key ecological and taxonomic insights:
Table 1: Strain Development and Antibiotic Production in Amycolata autotrophica
Strain Type | Genetic Characteristics | Antibiotic Output | Key Research Finding |
---|---|---|---|
Wild Type | Silent BGCs | Undetectable | No inherent antibiotic production under standard lab conditions [2] |
Mutant (Irradiated) | Activated type II PKS pathway | 167A: 15–20 mg/L; 167B: 20–25 mg/L | Mutagenesis unlocked cervinomycin biosynthesis [3] |
Antibiotic 167A (C₂₈H₁₉NO₉; MW 513.45 Da) is a demethylated analog of cervinomycin A₂, formally designated as 18-O-demethylcervinomycin A₂ [2] [6]. Its structure features a highly conjugated polycyclic system characteristic of angular benzopyranonaphthoisoquinoline quinones, comprising seven fused rings with oxygen and nitrogen heteroatoms [3] [7]. Key structural attributes include:
This molecule falls within the larger cervinomycin family, classified as aromatic polyketides biosynthesized via type II PKS systems. These iterative systems utilize minimal enzymatic domains (KSα, KSβ, ACP) to generate poly-β-ketone backbones that undergo regioselective cyclization [9].
Table 2: Structural and Physicochemical Comparison of Cervinomycins
Property | Antibiotic 167A | Cervinomycin A₂ (167B) | Biosynthetic Relationship |
---|---|---|---|
IUPAC Name | 3,24-dihydroxy-23-methoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.0²,¹⁴.0⁴,¹².0⁶,¹⁰.0¹⁹,²⁸.0²¹,²⁶]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,18,27,29-tetrone | 18-O-methyl derivative of 167A | 167A is the direct biosynthetic precursor of 167B [2] |
Molecular Formula | C₂₈H₁₉NO₉ | C₂₉H₂₁NO₉ | Methylation at O-18 differentiates 167B [6] |
Canonical SMILES | CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)O)C(=O)N1CCO2 | CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1CCO2 | Structural variance at position 18 (OH vs. OCH₃) [3] |
Bioactivity Profile | Gram-positive MIC: 0.04–0.12 µg/mL; Yeast MIC: 100 µg/mL | Similar spectrum, marginally less potent | Demethylation enhances antibacterial specificity [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7